molecular formula C14H19ClN2O2S B8039742 3-(1,1-dioxothiazin-2-yl)-N,N-diethylaniline;hydrochloride

3-(1,1-dioxothiazin-2-yl)-N,N-diethylaniline;hydrochloride

Cat. No.: B8039742
M. Wt: 314.8 g/mol
InChI Key: SJWVDDWXFHHLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is notable for its unique chemical structure and biological activity, making it a subject of interest in scientific research.

Chemical Reactions Analysis

3-(1,1-dioxothiazin-2-yl)-N,N-diethylaniline;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1,1-dioxothiazin-2-yl)-N,N-diethylaniline;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxothiazin-2-yl)-N,N-diethylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide groups can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(1,1-dioxothiazin-2-yl)-N,N-diethylaniline;hydrochloride can be compared with other similar compounds, such as:

  • 4-amino-1-N,2-N-bis(2-chloroethyl)benzene-1,2-disulfonamide
  • 4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide

These compounds share similar chemical structures but may differ in their biological activity and applications.

Properties

IUPAC Name

3-(1,1-dioxothiazin-2-yl)-N,N-diethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S.ClH/c1-3-15(4-2)13-8-7-9-14(12-13)16-10-5-6-11-19(16,17)18;/h5-12H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWVDDWXFHHLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)N2C=CC=CS2(=O)=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=CC(=C1)N2C=CC=CS2(=O)=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.